(1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol: is a complex organic compound that features a unique combination of fluorophenyl, dihydrobenzo dioxin, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and dihydrobenzo dioxin groups. The final step involves the addition of the methanol group to the pyrazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- Ethyl 3-(furan-2-yl)propionate
Uniqueness
(1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and versatility make it a valuable compound for various applications.
Properties
CAS No. |
618444-48-7 |
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Molecular Formula |
C18H15FN2O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C18H15FN2O3/c19-14-2-4-15(5-3-14)21-10-13(11-22)18(20-21)12-1-6-16-17(9-12)24-8-7-23-16/h1-6,9-10,22H,7-8,11H2 |
InChI Key |
YDAAQHUAVIPKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3CO)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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